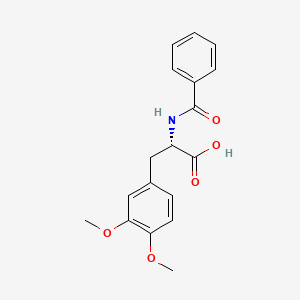
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the substitution of the tyrosine skeleton with a methoxy group at the C-3 position of the phenyl ring and a methyl group at the α carbon. It can also be regarded as a 3-O-methyl, α-methyl derivative of L-dopa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group such as a benzyl or tert-butoxycarbonyl (Boc) group.
Methoxylation: The phenolic hydroxyl group at the C-3 position is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
N-Benzoylation: The protected amino group is then benzoylated using benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine.
Deprotection: The protecting group is removed to yield the final product, L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters.
Receptor Binding: It may bind to specific receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Metabolic Pathways: The compound is involved in the biosynthesis and degradation of catecholamines, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-L-tyrosine: A metabolite of L-DOPA with similar structural features.
N-Benzoyl-L-tyrosine: Another derivative of L-tyrosine with a benzoyl group but lacking the methoxy and methyl substitutions.
L-DOPA: A precursor to neurotransmitters like dopamine, with structural similarities to L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.
Uniqueness
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
35149-81-6 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(2S)-2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-15-9-8-12(11-16(15)24-2)10-14(18(21)22)19-17(20)13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1 |
Clave InChI |
UFEIDPFGICDUHT-AWEZNQCLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
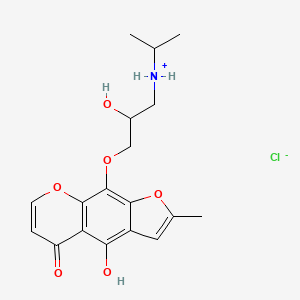
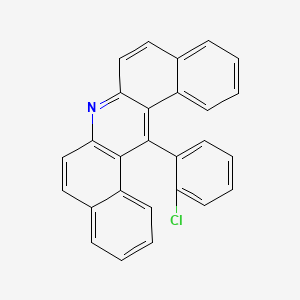
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
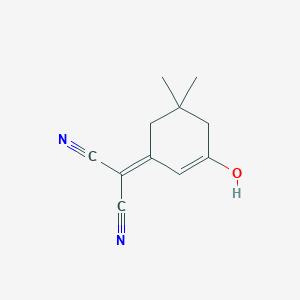
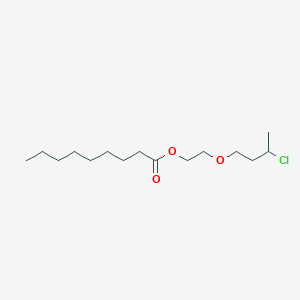

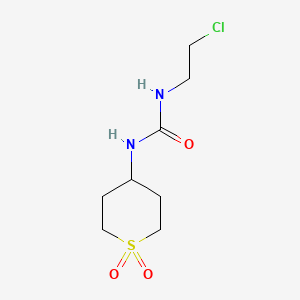
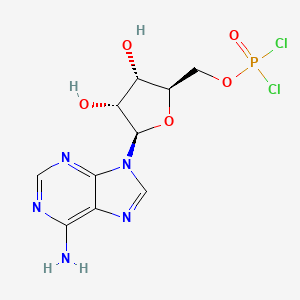
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)

